molecular formula C₁₆H₁₅D₃O₁₀ B1158661 Ferulic Acid-d3 4-O-β-D-Glucuronide

Ferulic Acid-d3 4-O-β-D-Glucuronide

Cat. No.: B1158661
M. Wt: 373.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferulic Acid-d3 4-O-β-D-Glucuronide is a deuterium-labeled conjugate of ferulic acid, where three hydrogen atoms are replaced with deuterium (d3) at unspecified positions, and the phenolic hydroxyl group at the 4-O position is glucuronidated. This compound is primarily used as an internal standard or tracer in pharmacokinetic and metabolic studies to quantify ferulic acid metabolites in biological matrices . Glucuronidation enhances water solubility, facilitating renal excretion, while deuterium labeling allows precise tracking via mass spectrometry .

Properties

Molecular Formula

C₁₆H₁₅D₃O₁₀

Molecular Weight

373.33

Synonyms

4-(2-Carboxyethenyl)-2-(methoxy-d3)phenyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Ferulic Acid-d3 4-O-β-D-Glucuronide and Related Metabolites
Compound Parent Aglycone Substitution(s) Key Structural Features
This compound Ferulic acid 4-O-β-D-glucuronide; d3 label Deuterated for isotopic tracing; glucuronidated at 4-O
Ferulic Acid 4-O-β-D-Glucuronide Ferulic acid 4-O-β-D-glucuronide Non-deuterated; major phase II metabolite
Caffeic Acid 4-O-β-D-Glucuronide Caffeic acid 4-O-β-D-glucuronide Lacks methoxy group; additional hydroxyl
Dihydro Ferulic Acid 4-O-β-D-Glucuronide Dihydroferulic acid 4-O-β-D-glucuronide Saturated side chain (no double bond)
Ferulic Acid 4-O-Sulfate Ferulic acid 4-O-sulfate Sulfation instead of glucuronidation
  • Key Differences: Deuteration: The d3 label in this compound distinguishes it from non-labeled counterparts, enabling precise quantification in complex biological samples . Conjugation Position: Glucuronidation at the 4-O position is shared with caffeic acid and dihydroferulic acid conjugates, but sulfation (e.g., Ferulic Acid 4-O-Sulfate) alters solubility and excretion pathways .

Pharmacokinetic and Metabolic Differences

Table 2: Pharmacokinetic Parameters of Selected Compounds
Compound Tmax (h) Dose-Response (r²) Plasma Stability Major Excretion Route
This compound ~1* N/A High (tracer) Urine
Ferulic Acid 4-O-β-D-Glucuronide 1 >0.90 Moderate Urine
Caffeic Acid 4-O-β-D-Glucuronide 1–2 >0.98 High Urine
Ferulic Acid 4-O-Sulfate 1–2 >0.90 Low Bile/Feces

*Inferred from non-deuterated form .

  • Key Findings :
    • Absorption : Ferulic Acid 4-O-β-D-Glucuronide and its deuterated form reach peak plasma concentrations (Tmax) within 1 hour, faster than sulfated metabolites .
    • Dose-Response : Both ferulic acid and caffeic acid glucuronides exhibit strong linear correlations (r² >0.90) between dose and plasma concentration, indicating predictable pharmacokinetics .
    • Stability : Sulfated metabolites like Ferulic Acid 4-O-Sulfate are less stable in plasma, likely due to enzymatic hydrolysis, whereas glucuronides remain more persistent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.